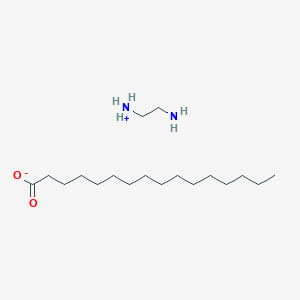
(2-Aminoethyl)ammonium palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminoethyl)ammonium palmitate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that is synthesized by reacting palmitic acid with 2-aminoethanol. The resulting compound has a unique structure that allows it to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is not fully understood. However, it is believed that the cationic nature of the compound allows it to interact with negatively charged molecules, such as DNA and cell membranes. This interaction can lead to the disruption of the cell membrane and the release of cellular contents, resulting in cell death.
生化和生理效应
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial properties, making it effective against a range of bacteria and fungi. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate in lab experiments is its ability to form stable complexes with DNA, making it an effective gene delivery agent. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics. However, one of the limitations of using ((2-Aminoethyl)ammonium palmitate)ammonium palmitate is its potential toxicity, as it can disrupt cell membranes and lead to cell death.
未来方向
There are several future directions for the research on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. One potential direction is the development of new gene delivery agents that are based on ((2-Aminoethyl)ammonium palmitate)ammonium palmitate. Additionally, further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential applications in the treatment of oxidative stress-related diseases. Finally, more research is needed to determine the toxicity of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate and its potential impact on human health.
合成方法
((2-Aminoethyl)ammonium palmitate)ammonium palmitate is synthesized by reacting palmitic acid with 2-aminoethanol. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction results in the formation of a white crystalline compound that is soluble in water. The yield of the reaction is dependent on the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.
科学研究应用
((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been used in various scientific research applications. It has been found to be effective in gene delivery, as it can form stable complexes with DNA. The cationic nature of ((2-Aminoethyl)ammonium palmitate)ammonium palmitate allows it to interact with the negatively charged DNA, forming a stable complex that can be delivered to cells. Additionally, ((2-Aminoethyl)ammonium palmitate)ammonium palmitate has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
属性
CAS 编号 |
100021-79-2 |
|---|---|
产品名称 |
(2-Aminoethyl)ammonium palmitate |
分子式 |
C18H40N2O2 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
2-aminoethylazanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
InChI 键 |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
其他 CAS 编号 |
100021-79-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



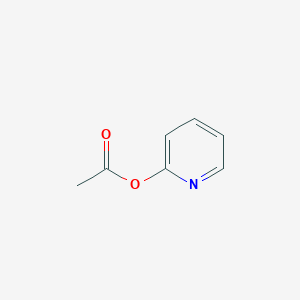
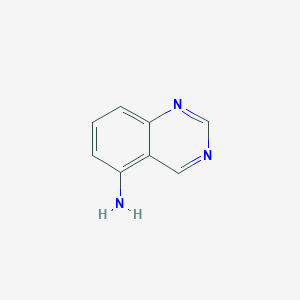
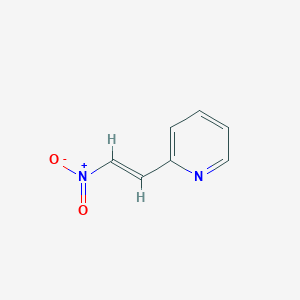
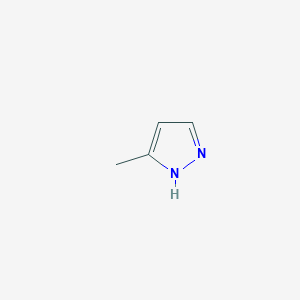
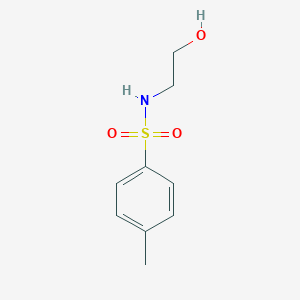
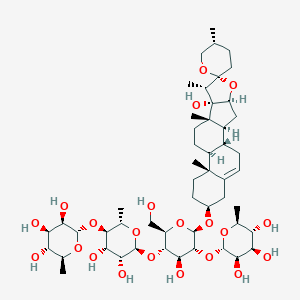
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
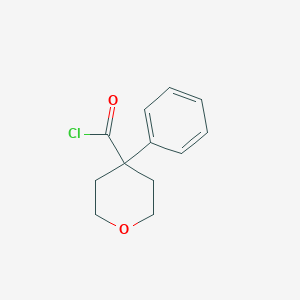
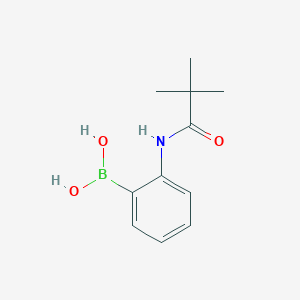
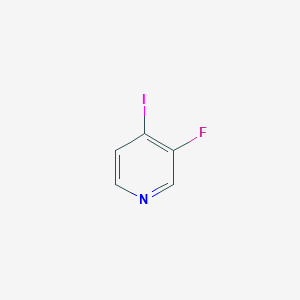
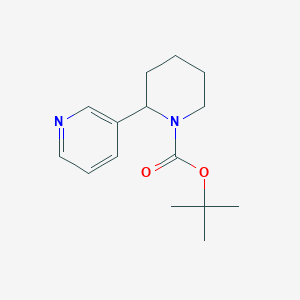
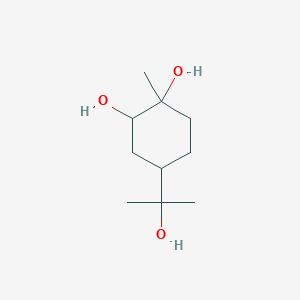

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)